L-Valine-d8

Beschreibung

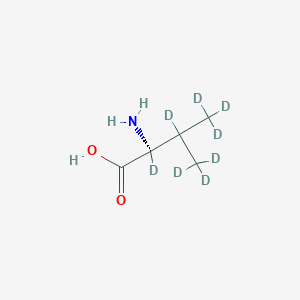

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to L-Valine-d8: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-d8, a deuterated stable isotope of the essential amino acid L-Valine. This document details its physicochemical properties, provides in-depth experimental protocols for its use in quantitative analysis, and explores its application in metabolic research.

Core Properties of this compound

This compound is a vital tool in bioanalytical and metabolic research, primarily serving as an internal standard for the accurate quantification of L-Valine in various biological matrices. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 125.20 g/mol | [1][2][3][4][5][6][7] |

| Monoisotopic Mass | 125.129192561 Da | [1] |

| Molecular Formula | C₅H₃D₈NO₂ | [2][3][4][5][6] |

| CAS Number | 35045-72-8 | [1][2][3][4] |

| Appearance | White to Off-White Solid | [3][5][6] |

| Purity | ≥98% isotopic enrichment | [7] |

| Solubility | Soluble in water and aqueous acids | [5][6] |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of L-Valine.[2]

Determination of Molecular Weight and Isotopic Enrichment

The molecular weight and isotopic enrichment of this compound are determined using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated compound and its natural abundance counterpart.

A general procedure for this determination involves:

-

Mass Spectrometer Linearity Evaluation : The natural abundance (unlabeled) L-Valine is injected at various concentrations to confirm the linearity of the instrument's response.[6]

-

Mass Cluster Purity Determination : The isotopic distribution of the natural abundance L-Valine is measured to understand the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).[6]

-

Theoretical Isotope Distribution Calculation : The theoretical mass distribution for this compound is calculated at various potential isotopic enrichment levels.[6]

-

Comparison and Regression : The experimentally measured isotope distribution for the this compound sample is compared with the calculated theoretical distributions using linear regression to determine the precise isotopic enrichment.[6]

Quantitative Analysis of L-Valine in Biological Samples via LC-MS/MS

This protocol outlines a robust method for quantifying L-Valine in plasma using this compound as an internal standard.

Objective: To accurately measure the concentration of L-Valine in plasma samples.

Materials:

-

L-Valine analytical standard

-

This compound (Internal Standard, IS)

-

LC-MS grade water, acetonitrile, and methanol

-

Formic acid

-

Protein precipitation agent (e.g., 10% w/v sulfosalicylic acid or acetonitrile)

-

Biological plasma samples, calibration standards, and quality control (QC) samples

Methodology:

-

Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Valine and this compound in a suitable solvent, such as 0.1 M HCl or water.

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the L-Valine stock solution.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Thaw plasma samples, calibrators, and QC samples on ice.

-

To 50 µL of each sample, add 10 µL of the Internal Standard Working Solution.

-

Vortex briefly to mix.

-

Add 100 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex thoroughly for 30 seconds to precipitate proteins.

-

Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A suitable column for amino acid analysis, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Optimized precursor/product ion transitions for L-Valine and this compound are required.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both L-Valine and this compound.

-

Calculate the peak area ratio of the analyte (L-Valine) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.

-

Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflows and Pathways

Logical Relationship in Isotope Dilution

The core principle of using this compound for quantification is based on the predictable relationship between the analyte and its stable isotope-labeled internal standard.

Experimental Workflow for L-Valine Quantification

The following diagram illustrates the step-by-step experimental process for the quantitative analysis of L-Valine.

L-Valine in Metabolic Signaling

L-Valine, as a branched-chain amino acid (BCAA), is not only a building block for proteins but also a signaling molecule. It plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-d8, a deuterated stable isotope-labeled form of the essential amino acid L-valine. This document covers its core properties, including its CAS number and chemical structure, and delves into its primary applications in research and drug development, with a focus on its role in quantitative proteomics and peptide synthesis. Detailed experimental protocols and illustrative workflows are provided to facilitate its practical implementation in a laboratory setting.

Core Properties of this compound

This compound is a critical tool in modern biomedical research, where the substitution of hydrogen with deuterium atoms provides a stable, non-radioactive mass shift that is readily detectable by mass spectrometry.

Chemical Structure:

The chemical structure of this compound is characterized by the replacement of eight hydrogen atoms with deuterium.

Image of the chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative and identifying information for this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | L-valine-2,3,4,4,4,4′,4′,4′-d8 |

| CAS Number | 35045-72-8[1][2][3][4] |

| Molecular Formula | C₅H₃D₈NO₂[1][2] |

| Molecular Weight | 125.2 g/mol [1][2] |

| Isotopic Purity | ≥98 atom % D |

| Appearance | White to off-white solid[2] |

| Melting Point | 295-300 °C (sublimates)[4] |

| Linear Formula | (CD₃)₂CDCD(NH₂)CO₂H |

| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--(N)C(O)=O |

| InChI Key | KZSNJWFQEVHDMF-AYWPRJOCSA-N[1] |

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in proteomics, metabolomics, and drug development.[5] Its primary utility stems from its use as an internal standard for mass spectrometry and as a building block for synthesizing isotopically labeled peptides.[5][6]

Internal Standard in Quantitative Mass Spectrometry

The eight deuterium atoms in this compound result in a significant and clearly defined mass increase of 8 Daltons over the unlabeled form.[7] This mass difference makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.[7][8] By adding a known amount of this compound to a sample, the endogenous concentration of L-valine can be accurately determined by comparing the signal intensities of the labeled and unlabeled compounds.[6] This technique is crucial for metabolomics studies and in clinical diagnostics for monitoring amino acid levels.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In quantitative proteomics, SILAC is a powerful technique for determining relative protein abundance between different cell populations.[9] Cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids.[9] this compound can serve as the "heavy" amino acid in SILAC experiments.[9] As cells proliferate, the heavy valine is incorporated into newly synthesized proteins.[9] When the proteomes of the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the ratio of the peptide peak intensities directly corresponds to the relative abundance of the protein.[9]

A key application of this method is in the study of cellular signaling pathways, such as the Epidermal Growth Factor (EGF) pathway.[9] By comparing the proteomes of resting and EGF-stimulated cells, researchers can identify proteins that are differentially expressed or post-translationally modified, providing insights into the signaling cascade.[9]

Solid-Phase Peptide Synthesis (SPPS)

This compound, often with an N-terminal protecting group like Fmoc or Boc, is used in solid-phase peptide synthesis to create isotope-labeled peptides.[5][7] These synthetic peptides are invaluable as internal standards for the absolute quantification of specific proteins by mass spectrometry, a technique often referred to as AQUA (Absolute QUAntification).[5]

The following diagram illustrates the cyclical process of incorporating an amino acid, such as Boc-L-Valine-d8, into a growing peptide chain using Boc-SPPS.

Experimental Protocols

Synthesis of this compound

While several methods exist for the deuteration of amino acids, a common chemical synthesis approach involves the use of a deuterated precursor.[10] A plausible route for the synthesis of this compound is outlined below.

Step 1: Bromination of Isovaleric Acid-d9 A likely starting material is isovaleric acid-d9. The initial step is the α-bromination of this deuterated carboxylic acid.[10]

-

Reaction: Isovaleric acid-d9 is reacted with bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).[10]

-

Procedure:

-

Dissolve isovaleric acid-d9 in a suitable solvent (e.g., carbon tetrachloride).

-

Add a catalytic amount of PBr₃.

-

Slowly add bromine dropwise while stirring and maintaining the reaction temperature.

-

Monitor the reaction's progress (e.g., by GC-MS).

-

Upon completion, work up the reaction mixture to isolate the α-bromo-isovaleric acid-d9.[10]

-

Step 2: Amination of α-bromo-isovaleric acid-d9 The resulting α-bromo acid is then aminated to introduce the amino group, yielding racemic Valine-d8.[10]

-

Reaction: α-bromo-isovaleric acid-d9 is treated with an excess of ammonia.[10]

-

Procedure:

-

Dissolve the α-bromo-isovaleric acid-d9 in a concentrated aqueous ammonia solution.

-

Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, neutralize the reaction mixture and isolate the crude Dthis compound, typically by crystallization.[10]

-

Step 3: Chiral Resolution of Dthis compound To obtain the biologically active L-enantiomer, a chiral resolution step is required.[10] This can be accomplished through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[11]

Protocol for Using this compound as an Internal Standard in LC-MS

This protocol provides a general framework for the quantification of L-valine in a biological sample.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (internal standard) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., PBS pH 7.2).[1]

-

Prepare a series of calibration standards of unlabeled L-valine at known concentrations.

2. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard stock solution.

-

Perform protein precipitation (e.g., with acetonitrile or methanol) to remove larger molecules.

-

Centrifuge the sample and collect the supernatant.

-

The supernatant may be further diluted or directly injected into the LC-MS system.

3. LC-MS Analysis:

-

Inject the prepared sample and calibration standards onto the LC-MS system.

-

Separate the analytes using a suitable liquid chromatography method.

-

Detect and quantify the unlabeled L-valine and the this compound internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

4. Data Analysis:

-

For each sample and standard, determine the peak area ratio of the unlabeled L-valine to the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Calculate the concentration of L-valine in the biological sample by interpolating its peak area ratio on the calibration curve.[6]

Conclusion

This compound is an indispensable tool for researchers in the fields of proteomics, metabolomics, and drug development. Its well-defined physicochemical properties and the significant mass shift provided by the eight deuterium atoms make it an excellent internal standard for accurate quantification by mass spectrometry. Furthermore, its utility as a building block in the synthesis of isotopically labeled peptides enables precise protein quantification, offering critical insights into complex biological systems. The methodologies and workflows outlined in this guide provide a solid foundation for the effective application of this compound in achieving robust and reproducible scientific results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. usbio.net [usbio.net]

- 4. 35045-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

The Fundamental Principle: Understanding the Mass Shift

An In-depth Technical Guide to the Mass Shift of L-Valine-d8

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is a critical requirement for robust and reliable data. Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for such quantitative analyses. This compound, a deuterated analog of the essential amino acid L-Valine, is a vital tool in this field. This technical guide provides a comprehensive examination of the mass shift of this compound, its application as an internal standard, and detailed experimental protocols for its use.

The utility of this compound in quantitative analysis is rooted in its "mass shift" relative to the naturally occurring L-Valine.[1] This shift is the direct result of replacing eight hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D).[1] While this compound is chemically almost identical to its "light" counterpart, the additional neutron in each deuterium atom creates a distinct and measurable difference in mass.[1] This mass difference allows a mass spectrometer to differentiate between the labeled (heavy) and unlabeled (light) forms of the amino acid, even if they co-elute during chromatographic separation.[1]

The precise mass shift is determined by the difference in the monoisotopic masses of the two molecules. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in a molecule.[1]

Quantitative Data Summary: Mass Properties of L-Valine vs. This compound

| Property | L-Valine (Light) | This compound (Heavy) | Reference |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₃D₈NO₂ | [1][2] |

| Monoisotopic Mass of ¹H | 1.007825 u | - | [1] |

| Monoisotopic Mass of ²H (D) | - | 2.014102 u | [1] |

| Calculated Monoisotopic Mass | 117.078979 u | 125.129193 u | [1][3] |

| Resulting Mass Shift (Δm) | - | +8.050214 u | [1] |

| Isotopic Purity | Not Applicable | ≥98 atom % D | [4] |

Application in Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of L-Valine in various samples, such as plasma or tissue homogenates, through a technique called isotope dilution mass spectrometry.[1][5][6] This method is renowned for its high accuracy and precision because the internal standard is added at the beginning of the sample preparation process.[1] It therefore experiences the same experimental variations as the analyte, including sample loss during extraction, derivatization inefficiencies, and variations in instrument response.[1] By calculating the ratio of the signal from the endogenous analyte to that of the known amount of the added heavy standard, these variations can be effectively normalized.

The core principle involves creating a calibration curve by plotting the ratio of the peak areas of the light analyte to the heavy internal standard against known concentrations of the light analyte.[1] The concentration of L-Valine in unknown samples can then be accurately determined by comparing their measured peak area ratios to this calibration curve.[1]

Experimental Protocols

This section details a standard protocol for the quantification of L-Valine in plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials

-

Biological sample (e.g., human plasma)

-

This compound internal standard solution of a known concentration

-

Protein precipitation agent (e.g., ice-cold methanol or acetonitrile containing 0.1% formic acid)[1][6]

-

LC-MS/MS system (e.g., Triple Quadrupole (QqQ) or Q-TOF mass spectrometer)[7]

Sample Preparation: Protein Precipitation

-

Aliquoting : Pipette a 100 µL aliquot of the plasma sample into a microcentrifuge tube.[1]

-

Spiking : Add a precise volume of the this compound internal standard solution to the plasma sample. The concentration of the standard should ideally be within the expected range of the endogenous L-Valine concentration.[1]

-

Precipitation : Add 400 µL of ice-cold methanol to the sample.[7]

-

Vortexing : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[7]

-

Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

-

Supernatant Collection : Carefully collect the supernatant, which contains the analyte and internal standard, for analysis.[6]

LC-MS/MS Analysis

-

Instrumentation : A triple quadrupole mass spectrometer is highly suitable for this targeted quantitative analysis.[1][7]

-

Chromatography : Separate the analyte and internal standard from other sample components using a suitable reversed-phase liquid chromatography method.

-

Ionization : Employ electrospray ionization (ESI) in positive ion mode.

-

Detection Mode : Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[1][6] Specific precursor-to-product ion transitions are monitored for both the light and heavy forms of Valine.

Data Analysis and Quantification

-

Peak Integration : Integrate the peak areas of the MRM transitions for both L-Valine and this compound.[1]

-

Ratio Calculation : For each sample, calculate the ratio of the peak area of the light analyte (L-Valine) to the peak area of the heavy internal standard (this compound).[1]

-

Calibration Curve Generation : Prepare a series of calibration standards with known concentrations of L-Valine and a constant concentration of this compound.[1] Plot the peak area ratios against the known concentrations to generate a calibration curve.

-

Concentration Determination : Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of L-Valine-d8 in Metabolic Research

This compound, a stable isotope-labeled form of the essential branched-chain amino acid L-valine, serves as an indispensable tool in modern metabolic research. Its utility stems from the replacement of eight hydrogen atoms with deuterium, creating a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties. This guide provides a comprehensive overview of the applications, experimental protocols, and core principles behind the use of this compound in advancing our understanding of metabolism, disease, and drug development.

Core Applications of this compound

The primary applications of this compound revolve around its use as a tracer and an internal standard for highly accurate quantification.

-

Internal Standard for Mass Spectrometry: The gold standard for quantification in mass spectrometry is the isotope dilution method, which relies on a stable isotope-labeled internal standard.[1][2] this compound is chemically identical to the native L-valine, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of L-valine concentrations in biological samples.[3][4] This is critical for diagnosing and monitoring metabolic disorders and for pharmacokinetic studies.[4]

-

Metabolic Flux Analysis: As a tracer, this compound allows researchers to follow the metabolic fate of valine through various biochemical pathways.[5] By introducing labeled valine into a biological system, scientists can track its incorporation into downstream metabolites, providing a dynamic map of pathway activities (fluxes) rather than just a static snapshot of metabolite concentrations. This is particularly valuable for studying valine catabolism, which ultimately forms succinyl-CoA and enters the citric acid cycle, and for understanding metabolic reprogramming in diseases like cancer and diabetes.[6][7]

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to create a "heavy" proteome.[8] Cells are grown in media where natural "light" valine is replaced with "heavy" this compound. After a sufficient number of cell divisions, all newly synthesized proteins will incorporate the heavy valine.[8] This allows for the direct comparison of protein abundance between two cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the relative signal intensities of the heavy and light peptide pairs using mass spectrometry.[8]

-

Peptide Synthesis and Biomolecular NMR: this compound, often protected with Fmoc or Boc groups, is used in solid-phase peptide synthesis (SPPS) to create isotope-labeled peptides.[9][10] These peptides serve as robust internal standards for the absolute quantification of specific proteins.[9] Additionally, incorporating deuterated amino acids like this compound into proteins can simplify complex NMR spectra, aiding in structural and dynamic studies.[9]

Physicochemical Properties and Key Data

The utility of this compound and its derivatives is defined by their specific physicochemical properties.

| Property | This compound | Fmoc-L-Valine-d8 | Boc-L-Valine-d8 |

| Molecular Formula | C₅H₃D₈NO₂[5] | (CD₃)₂CDCD(NH-FMOC)COOH[9] | C₁₀H₁₁D₈NO₄[2][10] |

| Molecular Weight (Labeled) | ~125.20 g/mol [5][11][12] | ~347.43 g/mol [9] | ~225.18 g/mol [2] |

| Mass Shift | M+8[12][13] | M+8[1] | M+8[2] |

| Isotopic Purity | Typically ≥98 atom % D[9][12][14] | Typically ≥98 atom % D[9] | ≥98 atom % D[10] |

| Appearance | White to off-white solid[5][10] | - | White to off-white solid[10] |

| Synonyms | (S)-α-Aminoisovaleric acid-d8[13] | Fmoc-L-valine-d8[9] | N-tert-butoxycarbonyl-L-valine-d8[10] |

Signaling and Metabolic Pathways

L-Valine is a branched-chain amino acid (BCAA) whose metabolism is integral to cellular energy, signaling, and biosynthesis. Disruptions in its catabolism are linked to several diseases.[15]

Caption: this compound tracing through the catabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: Quantification of L-Valine by LC-MS/MS

This protocol describes the use of this compound as an internal standard for quantifying L-valine in a biological matrix like plasma.

1. Preparation of Standards and Solutions:

-

L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.[4]

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[4] Note: If using a protected form like Fmoc-L-Valine-d8, it must be deprotected first.[10]

-

Working Solutions: Prepare serial dilutions of the L-Valine stock to create a calibration curve. Prepare a working IS solution by diluting the stock solution with methanol.[4]

2. Sample Preparation:

-

To 100 µL of plasma, add a precise amount of the this compound internal standard working solution.[1][10]

-

Vortex the mixture.

-

Add 400 µL of cold methanol or acetonitrile to precipitate proteins.[1][10]

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable reversed-phase column for separation.

-

Mass Spectrometry (MS): Operate in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[2]

-

Monitor the specific precursor-to-product ion transitions for both "light" L-Valine and "heavy" this compound.[2]

-

4. Data Analysis:

-

Determine the peak area ratio of the analyte (L-Valine) to the internal standard (this compound).[10]

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Calculate the concentration of L-Valine in the biological samples by comparing their peak area ratios to the calibration curve.[10]

Caption: Workflow for LC-MS/MS quantification of L-Valine.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the use of this compound for relative protein quantification.

1. Fmoc-Deprotection (if applicable):

-

The Fmoc protecting group must be cleaved from this compound before use in cell culture, as it is not compatible with cellular metabolism.[8] This is a critical preliminary step.

2. Preparation of SILAC Media:

-

Use L-Valine-deficient DMEM/RPMI medium.

-

"Light" Medium: Supplement the deficient medium with dialyzed fetal bovine serum (dFBS), antibiotics, L-glutamine, and a standard concentration of "light" L-Valine (e.g., 94 mg/L for DMEM).[8]

-

"Heavy" Medium: Supplement a separate batch of deficient medium similarly, but replace the "light" L-Valine with an equimolar concentration of deprotected this compound.[8]

-

Sterile-filter both media using a 0.22 µm filter.[8]

3. Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Adapt the cells to their respective media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[8]

-

Verify labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" culture via mass spectrometry.[8]

4. Experimental Treatment and Sample Preparation:

-

Apply the experimental treatment to one of the cell populations.

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Proceed with standard proteomics sample preparation (e.g., protein digestion with trypsin).

5. LC-MS/MS Analysis:

-

Analyze the mixed peptide sample by LC-MS/MS.

-

The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass by the number of incorporated this compound residues.

-

The ratio of the signal intensities between the "heavy" and "light" peptide peaks corresponds to the relative abundance of the protein in the two original cell populations.[8]

Caption: General workflow for a SILAC experiment.

Data Presentation: Mass Spectrometry Platform Comparison

The choice of mass spectrometer impacts the performance of quantitative assays using this compound.

| Platform | Principle | Suitability for this compound Quantification |

| Triple Quadrupole (QqQ) | Targeted analysis using Multiple Reaction Monitoring (MRM).[2] | Ideal for routine, high-throughput targeted quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] |

| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole for precursor ion selection with a TOF analyzer for high-resolution mass measurement. | Excellent for both targeted and untargeted analysis. Provides high mass accuracy, which aids in compound identification. |

| Orbitrap | High-resolution accurate-mass (HRAM) analysis. | Offers very high resolution and mass accuracy, suitable for complex samples and discovery-based metabolomics where precise mass measurements are crucial for distinguishing between isobaric compounds. |

Logical Relationships in Quantification

The core principle of isotope dilution mass spectrometry is a logical relationship between the known and unknown quantities.

Caption: Quantification logic using an internal standard.

Conclusion

This compound is a powerful and versatile tool in metabolic research, drug development, and clinical diagnostics. Its role as an internal standard enables the gold standard of absolute quantification, providing the accuracy and precision required for rigorous scientific inquiry.[1] As a metabolic tracer, it offers dynamic insights into the complex network of biochemical pathways.[5] The detailed protocols and principles outlined in this guide provide a robust framework for researchers to leverage the capabilities of this compound, ultimately contributing to a deeper understanding of biology and the advancement of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. iroatech.com [iroatech.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 12. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]

- 13. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]

- 14. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]

- 15. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

L-Valine-d8 as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Valine-d8 as a stable isotope tracer for elucidating metabolic pathways and cellular signaling in biological systems. This document details the core principles, experimental methodologies, and data interpretation relevant to the use of this compound in metabolic research, proteomics, and drug development.

Introduction to this compound as a Metabolic Tracer

This compound is a deuterated form of the essential branched-chain amino acid (BCAA) L-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it distinguishable from its naturally abundant, "light" counterpart by mass spectrometry without altering its fundamental biochemical properties.[1][2] This key characteristic makes this compound an invaluable tool for stable isotope tracer studies, allowing researchers to track the metabolic fate of valine through various biochemical pathways in vitro and in vivo.[3]

Stable isotope tracers like this compound offer a safe and powerful method to investigate the dynamics of carbohydrate, fat, and protein metabolism.[4] By introducing this compound into a biological system, scientists can quantitatively measure metabolic fluxes, identify novel metabolic routes, and understand how these pathways are perturbed in disease states or in response to therapeutic interventions.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a tracer.

| Property | Value |

| Chemical Formula | C₅H₃D₈NO₂ |

| Molecular Weight (Labeled) | 125.20 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Appearance | White to off-white solid |

| Biological Function | Glucogenic amino acid, precursor for succinyl-CoA |

Table 1: Physicochemical and Biological Properties of this compound.[2][5]

Valine Metabolism and Signaling Pathways

Valine catabolism is a multi-step process that primarily occurs in the mitochondria of skeletal muscle. The final product, succinyl-CoA, is an intermediate of the citric acid cycle, highlighting valine's role as a glucogenic amino acid.[2]

Valine Catabolic Pathway

The degradation of valine involves a series of enzymatic reactions. The initial steps are shared with other BCAAs, involving a BCAA aminotransferase and a branched-chain α-keto acid dehydrogenase complex. The pathway then diverges, with a series of specific enzymes catabolizing the valine backbone to ultimately produce propionyl-CoA, which is then converted to succinyl-CoA.

Valine and the AKT/mTOR Signaling Pathway

Valine, like other BCAAs, plays a significant role in activating the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] The activation of this pathway by valine is crucial for its anabolic effects, particularly in muscle tissue.

Experimental Protocols for this compound Tracer Studies

The following sections outline generalized protocols for in vitro and in vivo tracer studies using this compound. These should be adapted based on the specific biological question and experimental system.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture to trace the incorporation of this compound into intracellular metabolites and proteins.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium deficient in L-Valine

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid chromatography-mass spectrometry (LC-MS) grade solvents

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Media Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed, valine-free medium.

-

Labeling: Add pre-warmed, valine-free medium supplemented with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Protein Hydrolysis (for protein synthesis measurement):

-

The cell pellet from the metabolite extraction can be used to measure protein synthesis.

-

Wash the pellet with PBS.

-

Hydrolyze the proteins using 6N HCl at 110°C for 24 hours.

-

Dry the hydrolysate and resuspend in an appropriate solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts and protein hydrolysates by LC-MS/MS to determine the isotopic enrichment of this compound and its downstream metabolites.

In Vivo Tracer Studies in Animal Models

This protocol provides a general framework for in vivo this compound tracer studies in rodents.

Materials:

-

Animal model (e.g., mouse, rat)

-

Sterile this compound solution for injection or oral gavage

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue collection tools

-

Liquid nitrogen

-

Homogenization equipment

-

LC-MS/MS system

Procedure:

-

Acclimatization: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous injection, intraperitoneal injection, oral gavage). The dose and route will depend on the research question.

-

Sample Collection: Collect blood and tissues at various time points post-administration.

-

Sample Processing:

-

Plasma: Centrifuge blood to separate plasma.

-

Tissues: Immediately freeze-clamp tissues in liquid nitrogen and store at -80°C.

-

-

Metabolite Extraction:

-

Plasma: Perform protein precipitation using a cold solvent like acetonitrile or methanol.[6]

-

Tissues: Homogenize frozen tissue in a cold extraction solvent.

-

-

LC-MS/MS Analysis: Analyze the plasma and tissue extracts to measure the enrichment of this compound and its metabolites over time.

Quantitative Data Presentation

The following tables present hypothetical and adapted data from tracer studies to illustrate how quantitative results from this compound experiments can be summarized.

| Metabolite | Fold Change (Labeled vs. Unlabeled) | p-value |

| α-Ketoisovalerate-d7 | 5.2 | <0.01 |

| 3-Hydroxyisobutyrate-d7 | 8.9 | <0.001 |

| Succinyl-CoA-d4 | 3.1 | <0.05 |

Table 2: Relative Abundance of this compound Derived Metabolites in Skeletal Muscle. This table illustrates the fold change in labeled metabolites after administration of this compound, indicating active catabolism.

| Treatment Group | Valine Influx (nmol/mg protein/min) | Valine Efflux (nmol/mg protein/min) | Net Valine Flux (nmol/mg protein/min) |

| Control | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| High Valine | 3.2 ± 0.4 | 1.5 ± 0.2 | 1.7 ± 0.2 |

Table 3: Bidirectional Transport Rates of Valine in Bovine Mammary Epithelial Cells. Data adapted from a study using 15N- and 13C-labeled amino acids to demonstrate how this compound could be used to quantify transport kinetics.[7]

| Condition | Fractional Synthetic Rate (%/hour) | Fractional Breakdown Rate (%/hour) | Net Protein Balance (%/hour) |

| Control | 1.9 ± 0.1 | 3.7 ± 0.3 | -1.8 ± 0.3 |

| Anabolic Stimulus | 2.2 ± 0.1 | 2.3 ± 0.3 | -0.1 ± 0.3 |

| Catabolic Stimulus | 1.3 ± 0.1 | 5.2 ± 0.4 | -3.9 ± 0.4 |

Table 4: Muscle Protein Synthesis and Breakdown Rates. This table, adapted from a study using a labeled methionine tracer, illustrates how this compound could be used to determine protein turnover rates under different physiological conditions.[8]

Applications in Drug Development

This compound tracer studies are highly valuable in the field of drug development for:

-

Target Engagement and Pharmacodynamics: Assessing how a drug candidate modulates valine metabolism can provide insights into its mechanism of action.

-

Toxicity Studies: Identifying off-target effects of a drug on amino acid metabolism.

-

Nutritional Therapies: Evaluating the efficacy of dietary interventions that modulate BCAA metabolism.

-

Disease Modeling: Understanding the role of altered valine metabolism in diseases such as cancer, diabetes, and maple syrup urine disease.[2][9]

Conclusion

This compound is a powerful and versatile tool for researchers in both academia and industry. Its application in stable isotope tracer studies enables the detailed and quantitative analysis of valine metabolism and its role in complex biological systems. The methodologies and data presented in this guide provide a foundation for designing and interpreting experiments that can lead to significant advances in our understanding of physiology and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. Valine and nonessential amino acids affect bidirectional transport rates of leucine and isoleucine in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

L-Valine-d8: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction: L-Valine-d8, the deuterated isotopologue of the essential amino acid L-Valine, is a critical tool in modern biomedical research, particularly in pharmacokinetic studies and as an internal standard for quantitative mass spectrometry. Its physicochemical properties, especially its solubility in various solvents, are paramount for the design and execution of accurate and reproducible experiments. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant biological pathway context for its application.

Quantitative Solubility Data

The solubility of this compound, much like its non-deuterated counterpart, is highly dependent on the solvent, temperature, and pH.

Experimentally Determined Solubility of this compound

| Solvent System | Temperature | Concentration | Citation |

| Water (H₂O) | Not Specified | ≥ 41.67 mg/mL (332.83 mM) | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 1 mg/mL | [2] |

Note: The "≥" symbol indicates that the material is soluble at or above this concentration, but the saturation point was not determined.

Solubility of L-Valine (as a proxy for this compound)

The following table summarizes the solubility of L-Valine in various solvent systems. This data serves as a strong indicator for the expected solubility behavior of this compound.

| Solvent System | Temperature | Molar Solubility (mol/L) | Gram Solubility (g/L) | Citation |

| Water | 25 °C (298.15 K) | 0.755 | 88.5 | |

| Water | 50 °C (323.15 K) | 0.821 | 96.2 | |

| Water | 65 °C (338.15 K) | 0.874 | 102.4 | |

| Water + 10% Ethanol | 20 °C (293.15 K) | - | - | [3] |

| Water + 20% Ethanol | 20 °C (293.15 K) | - | - | [3] |

| Water + 10% Isopropyl Alcohol | 20 °C (293.15 K) | - | - | [3] |

| Water + 20% Isopropyl Alcohol | 20 °C (293.15 K) | - | - | [3] |

| Water + 10% Acetone | 20 °C (293.15 K) | - | - | [3] |

| Water + 20% Acetone | 20 °C (293.15 K) | - | - | [3] |

Note: The solubility of L-Valine in binary mixed solvents generally decreases with an increasing concentration of the organic solvent.[3] L-Valine is generally described as being partially soluble in polar organic solvents and insoluble in non-polar organic solvents.

Experimental Protocols

Accurate determination of solubility is crucial for preparing stock solutions and ensuring the reliability of experimental results. The following are generalized protocols that can be adapted for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid aspirating solid particles, a filter tip can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is calculated by dividing the mass of the dissolved this compound by the volume of the supernatant withdrawn.

-

Workflow for Gravimetric Solubility Determination.

Protocol 2: Isothermal Shake-Flask Method

This is another widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Sample Preparation:

-

Prepare several vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial.

-

Add a precise volume of the solvent to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a constant-temperature shaker bath.

-

Allow the samples to equilibrate for 24 to 72 hours. The time required for equilibration should be determined experimentally.

-

-

Sample Analysis:

-

After equilibration, allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of this compound in the diluted aliquot using a validated analytical method, such as LC-MS/MS, with a calibration curve prepared from known concentrations of this compound.

-

-

Calculation:

-

The solubility is calculated from the determined concentration, taking into account the dilution factor.

-

Visualization of Key Concepts

Use of this compound as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of L-Valine in biological matrices.[2] The following diagram illustrates the workflow for this application.

Workflow for L-Valine quantification using this compound.

L-Valine and the PI3K/Akt Signaling Pathway

While studies specifically using this compound in this pathway are not prevalent, L-Valine has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway.[1] Understanding this biological context can be valuable for researchers.

L-Valine's role in activating the PI3K/Akt pathway.

This technical guide provides a foundational understanding of the solubility of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for the deuterated form is limited, the solubility profile of L-Valine serves as a reliable proxy for most applications. The provided experimental protocols offer a framework for determining solubility in specific solvent systems, and the workflow diagrams illustrate the critical role of this compound as an internal standard and its connection to relevant biological pathways. Adherence to rigorous experimental design and validation is paramount when utilizing this compound in quantitative studies.

References

Navigating the Integrity of Isotopic Labeling: A Technical Guide to the Storage and Stability of L-Valine-d8

For researchers, scientists, and drug development professionals, the reliability of experimental results hinges on the quality and stability of the reagents used. This is particularly true for isotopically labeled compounds, where maintaining isotopic and chemical purity is paramount. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of L-Valine-d8, a crucial tool in metabolic research, proteomics, and as an internal standard in mass spectrometry.

Recommended Storage Conditions and Stability

The long-term stability of this compound is best maintained by controlling environmental factors such as temperature, light, and moisture. As a stable, non-radioactive isotopically labeled compound, the storage guidelines are similar to its unlabeled counterpart.[1][2]

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Light Exposure | Atmosphere | Recommended Duration | Expected Purity |

| Solid (Neat) | Room Temperature | Protected from light | Dessicated | Several years | >98% |

| Solid (Neat) | -20°C | Protected from light | Dessicated | ≥ 4 years[3] | >99%[4] |

| Solution | -20°C (in anhydrous solvent) | Protected from light | Inert gas | Up to 1 month[4] | >98%[4] |

| Solution | -80°C (in anhydrous solvent) | Protected from light | Inert gas | Up to 6 months[4] | >99%[4] |

Note: Data for solutions is based on general guidelines for isotopically labeled amino acids and derivatives. It is always recommended to use freshly prepared solutions for critical experiments.

A study on the stability of L-valine in animal feed showed that it remained stable for 3 months at both 25°C/60% RH and 40°C/60% RH, with recoveries of approximately 100±7%.[5] While this study was not on the deuterated form, it provides evidence for the general stability of the L-valine molecule under these conditions. For long-term storage of this compound as a solid, a temperature of -20°C is recommended to ensure stability for at least four years.[3] When stored as a solid at room temperature, it should be kept away from light and moisture.[6]

For solutions, storage at -20°C or -80°C in tightly sealed vials is recommended to minimize solvent evaporation and exposure to moisture.[4] The use of anhydrous aprotic solvents is crucial to prevent hydrogen-deuterium (H/D) exchange.[4] It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Potential Degradation Pathways

While this compound is a stable molecule, it can be susceptible to degradation under certain conditions. Understanding these potential pathways is critical for interpreting stability data and for designing appropriate analytical methods.

-

Chemical Degradation: Based on the structure of L-valine, potential chemical degradation pathways during storage could include oxidation, especially if exposed to oxidizing agents, and decarboxylation, though this typically requires more strenuous conditions.

-

Metabolic Degradation: In biological systems, L-valine is catabolized through a well-defined pathway.[1][7][8] This is not a concern during storage but is relevant for its use in metabolic studies. The initial step is transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of reactions leading to propionyl-CoA, which then enters the citric acid cycle.[8][9]

The following diagram illustrates a simplified overview of the metabolic degradation pathway of L-Valine.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

-

This compound (solid)

-

Amber glass vials with tight-fitting caps

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/60% RH, -20°C)

-

Analytical balance

-

LC-MS/MS system

Procedure:

-

Aliquot this compound solid into pre-weighed amber glass vials.

-

Place the vials in controlled environment chambers at the desired storage conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the vial to check for any mass loss.

-

Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Analyze the sample using a validated stability-indicating LC-MS/MS method (see Protocol 3.3) to determine the purity and identify any degradation products.

-

Compare the results to the initial time point (t=0) to assess any changes in purity.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp (e.g., 254 nm)

-

Oven

-

LC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidation: Dissolve this compound in a solution of H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in an oven.

-

Photodegradation: Expose solid this compound to UV light.

-

At appropriate time points, neutralize the acidic and basic solutions.

-

Analyze all stressed samples using a validated LC-MS/MS method to identify and quantify any degradation products.

The following diagram outlines the workflow for a forced degradation study.

References

- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. research.wur.nl [research.wur.nl]

- 6. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 7. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of L-Valine-d8 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Valine-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of L-Valine in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

Introduction

L-Valine is an essential branched-chain amino acid that plays a critical role in protein synthesis and various metabolic pathways.[1][2] Accurate quantification of L-Valine in biological fluids such as plasma and serum is crucial for the diagnosis and monitoring of metabolic disorders, as well as for pharmacokinetic and metabolic studies in drug development.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for amino acid analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[1][3] This approach, known as isotope dilution mass spectrometry, offers high precision and accuracy by correcting for variations that can occur during sample preparation, chromatography, and ionization.[3][4]

Principle of this compound as an Internal Standard

This compound is a form of L-Valine where eight hydrogen atoms have been replaced by their stable isotope, deuterium.[2][5] This substitution results in a molecule that is chemically and physically almost identical to the analyte (L-Valine) but has a different mass.[3]

Key advantages of using this compound include:

-

Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to L-Valine.[6][7] This co-elution and similar behavior are crucial for accurate correction.

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as L-Valine, the ratio of their signals remains constant, thus correcting for these effects.[3]

-

Compensation for Procedural Variability: Any loss of analyte during sample preparation steps such as protein precipitation, derivatization, or extraction will be mirrored by a proportional loss of the internal standard.[6][7]

The quantification is based on the ratio of the mass spectrometric response of the analyte (L-Valine) to that of the known concentration of the internal standard (this compound).[3]

Chemical Information

| Property | L-Valine | This compound |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₃D₈NO₂ |

| Monoisotopic Mass | 117.07898 u | 125.12928 u |

| Mass Shift (Δm) | - | 8.0503 u |

| CAS Number | 72-18-4 | 35045-72-8 |

Experimental Protocols

This section outlines a typical protocol for the quantification of L-Valine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

L-Valine (analytical standard)

-

This compound (≥98% isotopic purity)[8]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the L-Valine stock solution with a suitable solvent (e.g., 50% methanol in water) to cover the expected concentration range of L-Valine in the samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 10 µg/mL). The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[1][4]

-

Add 10 µL of the Internal Standard Working Solution to each tube (except for blank samples) and vortex briefly.[4]

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1][9]

-

Vortex the mixture vigorously for 1 minute.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation. Analysis of underivatized amino acids is often performed using Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

Table 1: LC Conditions

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Gradient | Linear gradient from 95% to 50% B over 5 minutes, followed by re-equilibration. |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 µL[1] |

Table 2: MS/MS Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| L-Valine | 118.1 | 72.1 | 15 |

| This compound | 126.1 | 79.1 | 15 |

| Note: MRM transitions and collision energies should be optimized for the specific instrument used by infusing standard solutions of L-Valine and this compound. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both L-Valine and this compound.

-

Ratio Calculation: For each sample, calculate the peak area ratio of L-Valine to this compound.[9]

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The coefficient of determination (R²) should be ≥ 0.99.[3]

-

Quantification: Determine the concentration of L-Valine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[4]

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for L-Valine quantification.

Quantification Logic

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for L-Valine-d8 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Valine-d8 in quantitative proteomics, with a primary focus on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This powerful metabolic labeling technique allows for the accurate comparison of protein abundance between different experimental conditions, making it an invaluable tool in cellular biology research and various stages of drug development.[1][2]

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used in vivo labeling method in quantitative proteomics.[2][3] The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[1] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[1]

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins in the second cell population.[2] This results in a proteome where every protein contains the isotopically labeled amino acid. The key advantage of SILAC is that the different cell populations can be mixed at an early stage of the experimental workflow, minimizing variability introduced during sample preparation.[1][2] When the mixed protein sample is analyzed by mass spectrometry, the "light" and "heavy" peptides appear as pairs with a specific mass difference, and the ratio of their signal intensities provides an accurate measure of their relative abundance.[1]

While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, this compound offers a valuable alternative in several scenarios.[1][2] The eight deuterium atoms in this compound create a distinct mass shift that is easily detectable by a mass spectrometer.[2][4]

Advantages of using this compound in SILAC:

-

Cost-Effective Labeling: Deuterated amino acids provide a more economical labeling strategy compared to some other stable isotopes.[2]

-

Alternative for Arginine/Lysine-Poor Proteomes: In organisms or proteins with low arginine and lysine content, labeling with this compound can improve sequence coverage and quantification.[1]

-

Overcoming Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis. Using L-Valine avoids this issue.[2]

-

Studying Valine Metabolism: this compound is an excellent tool for investigating the metabolic pathways and roles of valine in cellular processes.[1]

It is important to note that commercially available this compound often comes with a protecting group, such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl), which must be removed before the amino acid can be used in cell culture media.[1][2]

Experimental Protocols

Preparation of this compound for Cell Culture

If the this compound is protected with an Fmoc or Boc group, it must be deprotected prior to use. The following is a general procedure for Fmoc deprotection. Reagents used for deprotection can be toxic to cells and must be thoroughly removed.[1]

Materials:

-

L-VALINE-N-FMOC (D8)[1]

-

Piperidine[1]

-

Dimethylformamide (DMF)[1]

-

0.1 M HCl[1]

-

Diethyl ether[1]

-

Rotary evaporator[1]

Procedure:

-

Dissolve the L-VALINE-N-FMOC (D8) in a solution of 20% piperidine in DMF.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Remove the piperidine and DMF under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in 0.1 M HCl.[1]

-

Wash the aqueous solution with diethyl ether to remove the dibenzofulvene-piperidine adduct.[1]

-

The aqueous solution now contains the purified this compound.

SILAC Media Preparation

Materials:

-

L-Valine-deficient DMEM (or other appropriate base medium)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

"Light" L-Valine

-

Deprotected "Heavy" this compound

Procedure:

-

Prepare 100x Stock Solutions:

-

Prepare "Light" SILAC Medium:

-

Prepare "Heavy" SILAC Medium:

-

Sterile Filter:

-

Sterile-filter both the "light" and "heavy" complete media using a 0.22 µm filter.[1]

-

Cell Culture and Labeling for a Comparative Proteomics Experiment (Example: EGF Stimulation)

This protocol outlines a typical SILAC experiment to quantify changes in the proteome of a mammalian cell line upon Epidermal Growth Factor (EGF) stimulation.[2]

Cell Line: A mammalian cell line auxotrophic for valine (e.g., HeLa, HEK293) is recommended.[2]

Procedure:

-

Cell Adaptation:

-

Culture two separate populations of the chosen cell line.

-

Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[1][2]

-

Monitor cell growth, morphology, and viability during adaptation.[1]

-

-

Verification of Labeling Efficiency:

-

After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.[1]

-

-

Experimental Treatment:

-

Once labeling is complete, serum-starve both cell populations.

-

Stimulate the "heavy" labeled cells with EGF.

-

Leave the "light" labeled cells untreated (control).

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and lyse the cells.

-

Determine the protein concentration for each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel tryptic digestion of the combined protein sample.

-

-

Mass Spectrometry and Data Analysis:

-

Desalt the resulting peptide mixture.[2]

-

Analyze the peptides by LC-MS/MS.[2]

-

Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.[2]

-

Account for the potential slight shift in retention time for deuterated peptides during data analysis.[1][2]

-

Perform statistical and bioinformatic analysis to identify significantly regulated proteins and pathways.[2]

-

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental conditions.

Table 1: Example Quantitative Data from an EGF Stimulation SILAC Experiment

| Protein Accession | Gene Name | Peptide Sequence | Light Peak Area | Heavy Peak Area | Heavy/Light Ratio | Regulation |

| P01116 | EGFR | ELVEPLTPSGEAPNQAALLR | 1.2 E+08 | 1.1 E+08 | 0.92 | Unchanged |

| P62258 | MAP2K1 | VAIKKISNPVQNQVVFK | 5.4 E+07 | 1.8 E+08 | 3.33 | Upregulated |

| P27361 | MAPK3 | YVATRWYRAPEIMLNSK | 9.8 E+07 | 2.1 E+08 | 2.14 | Upregulated |

| P63104 | GNB1 | AIVRAMR | 7.5 E+06 | 2.3 E+06 | 0.31 | Downregulated |

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a SILAC experiment using this compound is depicted below.

SILAC experimental workflow using this compound.

Signaling Pathway Example: mTOR Signaling

L-Valine, as a branched-chain amino acid, is involved in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth and protein synthesis.[1] SILAC experiments with this compound can be employed to study the dynamics of this pathway.

Simplified mTOR signaling pathway activated by L-Valine.

Applications in Drug Development

Quantitative proteomics using this compound is a valuable tool throughout the drug development pipeline.[2][5]

-

Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed or modified, revealing potential new drug targets.[2][5][6]

-

Biomarker Discovery: Identifying proteins whose levels change in response to drug treatment can lead to the discovery of biomarkers for drug efficacy, patient stratification, and toxicity.[2][5]

-

Toxicity Studies: Assessing global changes in the proteome upon drug exposure can help in identifying potential off-target effects and toxicity pathways.[2][5]